molecular formula C10H16OSi B167322 Ethoxydimethylphenylsilane CAS No. 1825-58-7

Ethoxydimethylphenylsilane

Cat. No. B167322
Key on ui cas rn: 1825-58-7
M. Wt: 180.32 g/mol
InChI Key: FIHCECZPYHVEJO-UHFFFAOYSA-N
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Patent
US05449734

Procedure details

Five millimoles of 1,1,1,3,5,5,5-heptamethyltrisiloxane, 5 mmol of dimethylphenylvinylsilane, and 5 mmol of dimethylethoxyphenylsilane were mixed. To the mixture were added 5 mmol of water, 5×10-4 mmol of a platinum-vinylsiloxane complex, and 0.1 mmol of hydrochloric acid, followed by stirring at room temperature for 3 hours. Quantitative determination of the reaction product by gas chromatography revealed that 2,2-di-trimethylsiloxy-5-phenyl-5-methyl-2,5-disilahexane was obtained in a yield of 99% as a hydrosilylation addition product and 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane was obtained in a yield of 99% as an alkoxysilane condensation product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dimethylphenylvinylsilane
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mmol
Type
reactant
Reaction Step Two
Quantity
0.1 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
2,2-di-trimethylsiloxy-5-phenyl-5-methyl-2,5-disilahexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2](C)([CH3:11])O[SiH](C)O[Si](C)(C)C.C[SiH](C)C=C[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[CH3:24][Si:25]([CH3:35])([O:32]CC)[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1.O.Cl>>[C:26]1([Si:25]([CH3:35])([CH3:24])[O:32][Si:2]([C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)([CH3:11])[CH3:1])[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](O[SiH](O[Si](C)(C)C)C)(C)C
Name
dimethylphenylvinylsilane
Quantity
5 mmol
Type
reactant
Smiles
C[SiH](C=CC1=CC=CC=C1)C
Name
Quantity
5 mmol
Type
reactant
Smiles
C[Si](C1=CC=CC=C1)(OCC)C
Step Two
Name
Quantity
5 mmol
Type
reactant
Smiles
O
Name
Quantity
0.1 mmol
Type
reactant
Smiles
Cl
Step Three
Name
2,2-di-trimethylsiloxy-5-phenyl-5-methyl-2,5-disilahexane
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained in a yield of 99% as a hydrosilylation addition product

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)[Si](O[Si](C)(C)C1=CC=CC=C1)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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